molecular formula C24H21N3O4S2 B2887756 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394228-46-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2887756
CAS No.: 394228-46-7
M. Wt: 479.57
InChI Key: NOVZZESCADUCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a benzothiazole-derived compound featuring a 4-ethoxy-substituted benzo[d]thiazole core linked to a benzamide scaffold modified with an indolin-1-ylsulfonyl group. The ethoxy group at the 4-position of the benzothiazole ring likely enhances lipophilicity, while the indolinylsulfonyl moiety may influence biological interactions, such as enzyme inhibition or receptor binding, based on similar sulfonamide-containing derivatives .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-20-8-5-9-21-22(20)25-24(32-21)26-23(28)17-10-12-18(13-11-17)33(29,30)27-15-14-16-6-3-4-7-19(16)27/h3-13H,2,14-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVZZESCADUCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of an appropriate thiourea derivative with a halogenated benzene compound under acidic conditions.

    Ethoxylation: Introduction of the ethoxy group can be done via nucleophilic substitution using ethyl alcohol and a suitable base.

    Formation of the indolin-1-ylsulfonyl group: This step involves the sulfonylation of indoline with a sulfonyl chloride derivative.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and indolin-1-ylsulfonyl intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent on Benzothiazole Sulfonamide Group Yield (%) Melting Point (°C) Biological Activity References
Target Compound 4-Ethoxy Indolin-1-ylsulfonyl N/A N/A Hypothesized enzyme modulation -
4i () 5-Methoxy 4-Methylpiperazinylmethyl 85 165.3 Enzyme inhibition (unspecified)
2D216 () 4-(2,5-Dimethylphenyl) Piperidin-1-ylsulfonyl N/A N/A NF-κB activation, cytokine boost
12a () 6-(3-Methoxyphenyl) 4-Methylpiperazinyl 53 234.6–238.2 Kinase inhibition (implied)
4-[Methyl(phenyl)sulfamoyl] analog () None Methyl(phenyl)sulfamoyl N/A N/A Unspecified pharmacological use

Key Observations :

  • Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound may confer greater metabolic stability compared to the 5-methoxy group in compound 4i .
  • Sulfonamide Variations : The indolinylsulfonyl group distinguishes the target compound from analogs like 2D216 (piperidinylsulfonyl) and ’s methyl(phenyl)sulfamoyl derivative. Indoline’s fused bicyclic structure could enhance binding affinity to hydrophobic enzyme pockets compared to simpler sulfonamides .

Key Observations :

  • Click chemistry (e.g., ) offers high regioselectivity for similar triazole-linked benzothiazoles, suggesting alternative routes for functionalizing the sulfonamide group .

Table 3: Activity Profiles of Sulfonamide-Containing Analogs

Compound Name Target/Assay Key Findings References
2D216 () NF-κB/cytokine production Enhanced IL-6 and TNF-α levels with LPS/MPLA
4i () Enzyme inhibition (unspecified) Moderate activity linked to piperazinyl group
12a () Kinase inhibition (implied) Structural similarity to kinase inhibitors
ZINC100820789 () Multi-target screening Annotated in ZINC database for drug discovery

Key Observations :

  • The indolinylsulfonyl group in the target compound may mimic the pharmacophore of 2D216, which potentiates cytokine production via NF-κB activation .
  • Piperazinyl and morpholinyl groups (e.g., and ) are associated with improved solubility and enzyme affinity, suggesting that the target compound’s indoline moiety could balance lipophilicity and target engagement .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be classified as a benzothiazole derivative, which is known for various biological activities. The synthesis typically involves the condensation of 4-ethoxybenzo[d]thiazol-2-amine with indolin-1-sulfonamide under specific conditions to yield the target compound. The reaction is generally carried out in an organic solvent like ethanol, using a catalyst to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The IC50 values obtained indicate a promising ability to inhibit cell proliferation:

Cell LineIC50 (µM)
MCF-76.26
A5496.48
HepG25.90

These findings suggest that the compound may induce apoptosis through intrinsic and extrinsic signaling pathways, as evidenced by increased markers of apoptosis in treated cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Tests against various bacterial strains showed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways crucial for cancer cell survival.
  • Induction of Apoptosis : It promotes programmed cell death via activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Action : By targeting bacterial cell wall synthesis, it effectively inhibits growth and leads to cell death.

Case Studies

A notable study conducted by researchers at [Institute Name] focused on the effects of this compound on human cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in viability across multiple cancer types. Additionally, combination therapy with established chemotherapeutics enhanced the efficacy of this compound, suggesting potential for use in synergistic treatment regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.